molecular formula C14H12N4O4 B2595121 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1206988-14-8

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2595121
CAS RN: 1206988-14-8
M. Wt: 300.274
InChI Key: MHLZPVBXPNWJJH-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In

Scientific Research Applications

Chemical Synthesis and Properties

The compound of interest, due to its complex structure, is part of a broader class of compounds studied for their synthetic routes and chemical properties. For instance, derivatives of the furan-2-yl group have been synthesized and explored for various applications, including antiprotozoal agents. The synthesis processes often involve multi-step reactions, starting from basic furan compounds and involving bromination, condensation, and coupling reactions to achieve the desired derivatives with potential biological activities (Ismail et al., 2004). Such synthetic pathways underscore the versatility and reactivity of furan derivatives in chemical synthesis, providing a foundation for developing compounds with specific biological functions.

Biological Activities and Applications

Compounds featuring the furan-2-yl moiety, akin to the one described, often exhibit significant biological activities. Research into similar structures has revealed a range of potential therapeutic applications. For example, studies on 3,5-diphenylisoxazoles, which share structural similarities with the compound , have demonstrated notable antiprotozoal activities, suggesting the potential for developing new treatments against diseases like trypanosomiasis and malaria (Patrick et al., 2007). These findings highlight the therapeutic promise of compounds incorporating furan-2-yl and isoxazole motifs, providing a valuable starting point for further research into their mechanisms of action and potential clinical applications.

Heterocyclic Chemistry and Drug Development

The broader field of heterocyclic chemistry, which includes compounds like 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide, plays a crucial role in drug development. Heterocyclic compounds are central to medicinal chemistry due to their diverse pharmacological properties. The synthesis and biological assessment of new derivatives, including triazole Schiff base and amine derivatives, have shown significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014). This research underscores the potential of heterocyclic compounds in developing new therapeutic agents, with furan derivatives offering a rich source of novel bioactive molecules.

properties

IUPAC Name

5-(furan-2-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13-4-1-5-16-18(13)7-6-15-14(20)10-9-12(22-17-10)11-3-2-8-21-11/h1-5,8-9H,6-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZPVBXPNWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

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